5-Chloro-6-methylpyridine-2-sulfonyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

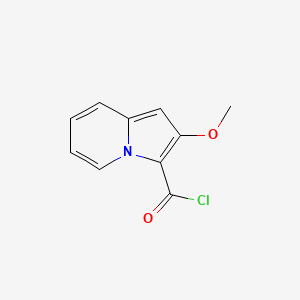

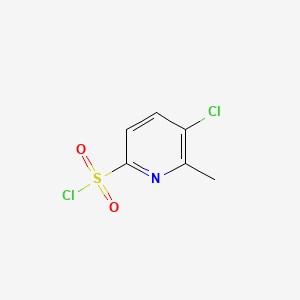

5-Chloro-6-methylpyridine-2-sulfonyl Chloride is a chemical compound with the molecular formula C6H5Cl2NO2S . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

The synthesis of 5-Chloro-6-methylpyridine-2-sulfonyl Chloride involves several steps. It is a derivative of 6-Chloro-2-methyl-3-nitropyridine, which is used as a building block for the synthesis of fluorine-containing pyridinealdoxime derivatives . More detailed information about its synthesis can be found in related peer-reviewed papers and technical documents .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methylpyridine-2-sulfonyl Chloride is represented by the formula C6H5Cl2NO2S . The molecular weight of this compound is 226.0804 .Chemical Reactions Analysis

5-Chloro-6-methylpyridine-2-sulfonyl Chloride is involved in various chemical reactions. It is used as a building block for the synthesis of fluorine-containing pyridinealdoxime derivatives . More information about its chemical reactions can be found in related scientific literature .Physical And Chemical Properties Analysis

5-Chloro-6-methylpyridine-2-sulfonyl Chloride has a boiling point of 300.1±42.0 °C and a density of 1.532±0.06 g/cm3 . It also has a pKa value of -6.70±0.29 .科学的研究の応用

Synthesis and Chemical Reactions

5-Chloro-6-methylpyridine-2-sulfonyl chloride is a compound that finds applications in various synthesis and chemical reaction studies. For instance, it has been involved in the preparation of 2-chloro-5-methylpyridine through different chlorination methods, highlighting its utility in generating pyridine derivatives which are crucial in pharmaceutical and agrochemical industries (Zhao Bao, 2003). Moreover, it serves as a reactant in the formation of sulfonamides, sulfonohydrazides, and sulfonyl azides, showcasing its versatility in chemical transformations and its role in synthesizing a wide array of chemical entities for further applications in materials science, medicinal chemistry, and other fields (C. A. Obafemi, 1982).

Antitumor Activity

The compound is also a key intermediate in the synthesis of complex molecules with biological activities. An example includes the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a molecule with potent antitumor properties, demonstrating the compound's importance in the development of new therapeutic agents (E. Grivsky et al., 1980).

Catalytic Processes

Additionally, 5-Chloro-6-methylpyridine-2-sulfonyl chloride is involved in catalytic processes, such as the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. This process exemplifies its application in achieving regioselective modification of molecules, which is critical for the development of compounds with specific properties for use in various industries, including pharmaceuticals, agrochemicals, and materials science (O. Saidi et al., 2011).

Industrial Applications

In industrial contexts, the compound's derivatives are significant for the separation and purification processes of important intermediates in the manufacture of medicines and pesticides. Techniques like extraction, distillation, and column chromatography utilize such intermediates, demonstrating the compound's critical role in ensuring the quality and purity of final products (Su Li, 2005).

Safety and Hazards

特性

IUPAC Name |

5-chloro-6-methylpyridine-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWMAVRNJCDLRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-methylpyridine-2-sulfonyl Chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。